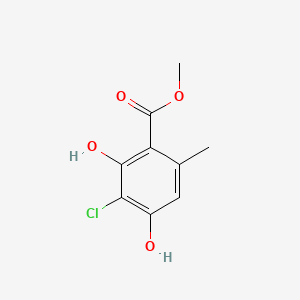
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, characterized by the presence of chlorine, hydroxyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-chloro-2,4-dihydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The chlorine atom may also influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-chloro-, methyl ester: Lacks the hydroxyl and methyl groups, resulting in different chemical properties.
Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester: Similar structure but without the chlorine atom.
Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester: Contains an additional methyl group, altering its reactivity.
Uniqueness
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester is unique due to the combination of chlorine, hydroxyl, and methyl groups on the benzoic acid core
Eigenschaften
CAS-Nummer |
38103-07-0 |
|---|---|
Molekularformel |
C9H9ClO4 |
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
methyl 3-chloro-2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C9H9ClO4/c1-4-3-5(11)7(10)8(12)6(4)9(13)14-2/h3,11-12H,1-2H3 |
InChI-Schlüssel |
IDVMSOLGOULRNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


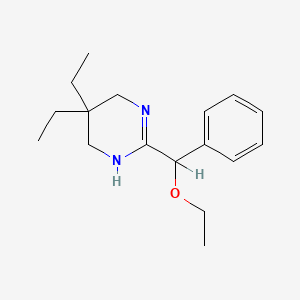

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
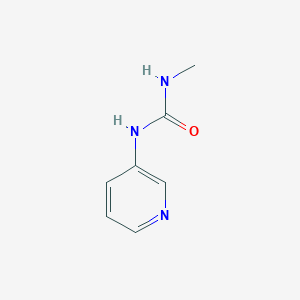
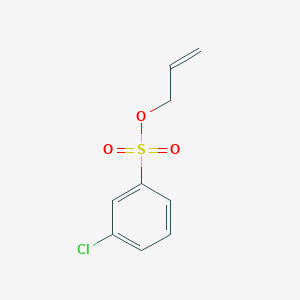
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

stannane](/img/structure/B14675285.png)
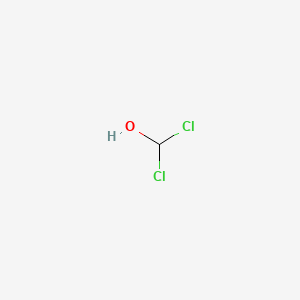
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
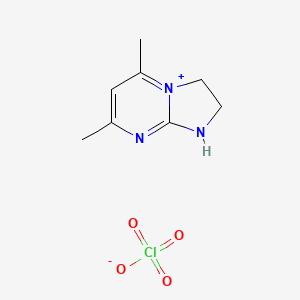

![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
